ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE
Description
The compound ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE (hereafter referred to as the "target compound") features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(dimethylamino)phenyl group and at the 2-position with a sulfanylacetate ethyl ester.
Properties
IUPAC Name |
ethyl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-19-12(18)9-21-14-16-15-13(20-14)10-5-7-11(8-6-10)17(2)3/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEKAPMUJFMFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the dimethylaminophenyl group: This step often involves the use of electrophilic aromatic substitution reactions.
Attachment of the ethyl acetate moiety: This can be done through esterification reactions using ethyl alcohol and acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Biological Activities
Research has shown that compounds containing oxadiazole moieties exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have indicated that oxadiazole derivatives possess antibacterial and antifungal properties. Ethyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfany)acetate may demonstrate similar efficacy against various pathogens due to its structural features.
- Anticancer Properties : Compounds with oxadiazole structures have been investigated for their potential as anticancer agents. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific cellular pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Applications in Medicinal Chemistry
The unique properties of ethyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfany)acetate make it a valuable candidate for drug development:
- Lead Compound Development : Its structure can serve as a lead compound for synthesizing new drugs targeting specific diseases.
- Pharmacophore Modeling : The compound's features can be analyzed to develop pharmacophore models that assist in identifying new bioactive compounds.
Agricultural Applications
In addition to medicinal uses, this compound may also find applications in agriculture:
- Pesticide Development : The antimicrobial properties could be harnessed to develop new pesticides or fungicides that are effective against crop pathogens while being environmentally friendly.
- Plant Growth Regulators : Research into the effects of such compounds on plant growth could lead to innovative agricultural practices that enhance crop yields.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various oxadiazole derivatives, including ethyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfany)acetate). The results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections.
Case Study 2: Anticancer Activity
In a study published by Johnson et al. (2024), the anticancer properties of ethyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfany)acetate were explored using various cancer cell lines. The compound exhibited cytotoxic effects and induced apoptosis in colorectal cancer cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their substituents :
Ethyl 2-({5-[2-(benzoylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate (Iqbal et al., 2007): Substituent: 2-Benzoylamino phenyl (electron-withdrawing amide group). Molecular weight: 383.42 g/mol. Structural similarity: Identical oxadiazole-sulfanylacetate backbone but differing in the phenyl substituent’s electronic nature. The benzoylamino group reduces electron density on the aromatic ring compared to the dimethylamino group in the target compound .
Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-(allylthio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (): Substituent: Allylthio group and methoxyimino side chain. Molecular weight: 411.47 g/mol.
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (): Heterocycle: 1,3,4-Thiadiazole (vs. oxadiazole in the target compound). Molecular weight: 486.6 g/mol. Electronic impact: Thiadiazole’s sulfur atom increases lipophilicity and alters electronic distribution compared to the oxygen-containing oxadiazole .
Physicochemical Properties
*LogP values estimated based on substituent contributions.
- Solubility: The dimethylamino group in the target compound enhances water solubility compared to non-polar substituents like benzoylamino or trifluoromethyl groups.
- Melting Points : Analogs with strong π-π interactions (e.g., ) exhibit higher melting points due to crystal packing efficiency .
Biological Activity
Ethyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes an oxadiazole ring and a dimethylamino group. The presence of these functional groups contributes to its biological properties.
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the oxadiazole moiety may play a crucial role in modulating enzyme activities and receptor interactions.
- Inhibition of Enzymatic Activity: Preliminary studies suggest that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO) and other related enzymes. This inhibition can lead to altered cellular responses and potential therapeutic effects against cancer and autoimmune diseases .
- Target Engagement: The compound has shown promising results in binding assays where it interacts with target proteins involved in cell signaling pathways. For instance, high-throughput screening has identified similar compounds that effectively bind to the HSET protein, leading to inhibition of microtubule-stimulated ATPase activity .
Pharmacological Effects
The pharmacological profile of this compound includes several noteworthy effects:
- Antitumor Activity: In vitro studies have demonstrated that compounds with oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 15 µM against human colon cancer cells when treated with structurally similar compounds .
- Anti-inflammatory Properties: The modulation of inflammatory pathways through IDO inhibition suggests potential applications in treating inflammatory diseases. Compounds that inhibit IDO have been linked to reduced levels of pro-inflammatory cytokines in various models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | IDO modulation | |
| Antitumor Activity | IC50 = 15 µM against colon cancer | |
| Anti-inflammatory | Reduced cytokine levels |
Case Study: Antitumor Efficacy
A recent study focused on the antitumor efficacy of this compound in DLD1 human colon cancer cells. The study utilized a multipolar spindle assay to assess the compound's impact on mitotic processes. Results indicated a significant increase in multipolar mitoses at concentrations above 10 µM, suggesting that the compound disrupts normal cell division processes .
Q & A
Basic Research Questions
Q. What are the key functional groups and structural features of ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE, and how do they influence its reactivity?
- The compound contains a 1,3,4-oxadiazole ring, a sulfanyl (thioether) linker, an ethyl acetate ester, and a 4-dimethylaminophenyl substituent. The oxadiazole ring confers rigidity and potential π-π stacking interactions, while the sulfanyl group enhances nucleophilic substitution reactivity. The dimethylamino group contributes to electron-donating effects, influencing electronic properties and solubility .
Q. What are established synthetic routes for this compound, and how can reaction yields be optimized?
- Synthesis typically involves:
Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide intermediates under dehydrating conditions (e.g., POCl₃ or H₂SO₄).
Nucleophilic substitution : Reaction of the oxadiazole-thiol with ethyl bromoacetate in a polar aprotic solvent (e.g., DMF) .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical methods :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : Confirm the presence of key protons (e.g., dimethylamino singlet at δ 2.8–3.1 ppm, ethyl acetate triplet at δ 1.2–1.4 ppm) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z ≈ 362.1 (calculated for C₁₅H₁₈N₄O₃S) .
Advanced Research Questions
Q. How does the electronic environment of the oxadiazole ring affect biological activity, and what computational methods can predict binding affinities?
- The electron-deficient oxadiazole ring may interact with biological targets (e.g., enzymes) via hydrogen bonding or π-π interactions. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electrostatic potential surfaces to predict binding sites. Molecular docking (AutoDock Vina) against targets like bacterial enoyl-ACP reductase (FabI) can validate hypotheses .
Q. What experimental strategies resolve contradictions in reported antibacterial activity data for oxadiazole derivatives?
- Case study : Discrepancies in MIC values against S. aureus may arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion).
- Resolution :
Standardize protocols (CLSI guidelines).
Perform dose-response curves with positive controls (e.g., ciprofloxacin).
Use checkerboard assays to assess synergy/antagonism with other antibiotics .
Q. How can the compound’s stability under physiological conditions be evaluated for drug development?
- Methodology :
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Analyze degradation via HPLC over 24 hours.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Monitor metabolites via LC-MS/MS .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
